5-Oxazolamine, 2-phenyl-N-(phenylmethyl)-4-(phenylsulfonyl)-

Description

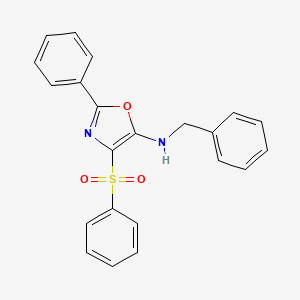

The compound 5-Oxazolamine, 2-phenyl-N-(phenylmethyl)-4-(phenylsulfonyl)- is a 1,3-oxazole derivative characterized by a central oxazole ring substituted at positions 2, 4, and 3. Key structural features include:

- Position 4: A phenylsulfonyl group (–SO₂Ph), which enhances electron-withdrawing effects and influences solubility and metabolic stability.

- Position 5: An N-benzyl (–NH–CH₂Ph) substituent, introducing steric bulk and modulating biological activity.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a sulfonamide-based pharmacophore for enzyme inhibition or receptor modulation. However, its specific biological activities remain understudied in the provided evidence .

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-benzyl-2-phenyl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S/c25-28(26,19-14-8-3-9-15-19)22-21(23-16-17-10-4-1-5-11-17)27-20(24-22)18-12-6-2-7-13-18/h1-15,23H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUPPUMBLKHHFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360816 | |

| Record name | 5-Oxazolamine, 2-phenyl-N-(phenylmethyl)-4-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145317-83-5 | |

| Record name | 5-Oxazolamine, 2-phenyl-N-(phenylmethyl)-4-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Oxazolamine, 2-phenyl-N-(phenylmethyl)-4-(phenylsulfonyl)- is a compound belonging to the oxazolone family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₁₆H₁₄N₂O₃S

- Molecular Weight : 302.36 g/mol

- CAS Number : 145317-83-5

The structure of the compound features an oxazolone ring, which is crucial for its biological activity. The presence of a phenylsulfonyl group enhances its pharmacological properties.

1. Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of oxazolones exhibit significant analgesic and anti-inflammatory activities. A study on related compounds showed that they effectively reduced pain responses in animal models through various pharmacological tests such as the writhing test and hot plate test . The analgesic effect is attributed to their ability to modulate pain pathways, potentially by interacting with TRPV1 channels, which are involved in pain perception.

| Compound | Test Used | Result |

|---|---|---|

| Oxazolone Derivative | Writhing Test | Significant pain reduction |

| Oxazolone Derivative | Hot Plate Test | Increased pain threshold |

3. Cytotoxicity and Safety Assessment

Toxicological evaluations indicate that many oxazolone derivatives exhibit low toxicity profiles. In a study assessing acute toxicity in mice, compounds showed no lethal effects at tested doses, suggesting a favorable safety margin for further development . Histopathological assessments revealed no significant adverse effects on organ tissues.

Case Study 1: Analgesic Efficacy

A recent study synthesized several oxazolone derivatives and assessed their analgesic efficacy. Among these, a compound similar to 5-Oxazolamine demonstrated significant activity in reducing nociceptive behavior in mice. The study utilized both behavioral assays and molecular docking simulations to predict binding affinities to pain-related targets .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of oxazolone derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the oxazolone structure enhanced antibacterial potency, suggesting that 5-Oxazolamine may also possess similar properties .

The biological activities of 5-Oxazolamine can be attributed to several mechanisms:

- TRPV1 Channel Modulation : Inhibition of TRPV1 channels can lead to reduced pain sensation.

- Cell Membrane Disruption : Antimicrobial activity may arise from interference with bacterial cell membranes.

- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in inflammatory pathways.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that oxazolamines exhibit antimicrobial properties. A study demonstrated that derivatives of oxazolamines can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and function .

1.2 Anticancer Properties

5-Oxazolamine has shown promise in anticancer research. A notable case study involved the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro tests indicated a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer .

1.3 Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Experimental models have shown that it can reduce pro-inflammatory cytokine production, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis .

Materials Science

2.1 Polymer Chemistry

5-Oxazolamine derivatives are utilized in polymer synthesis due to their ability to act as cross-linking agents. This property enhances the mechanical strength and thermal stability of polymers. A study reported the successful incorporation of oxazolamine into epoxy resins, resulting in improved performance characteristics .

2.2 Coatings and Adhesives

The compound's chemical structure allows it to function effectively as a component in coatings and adhesives. Its incorporation into formulations has been shown to enhance adhesion properties and resistance to environmental factors, making it suitable for industrial applications .

Analytical Chemistry

3.1 Spectroscopic Applications

5-Oxazolamine serves as a useful reagent in spectroscopic analyses. It has been employed in UV-Vis spectroscopy to detect specific analytes due to its unique absorbance characteristics. A detailed analysis demonstrated its effectiveness in quantifying trace amounts of metals in environmental samples .

3.2 Chromatographic Techniques

In chromatography, oxazolamines are used as stationary phase modifiers to improve separation efficiency. Studies have shown that incorporating 5-Oxazolamine into silica gel enhances the resolution of complex mixtures, particularly in pharmaceutical applications where purity is critical .

Data Table: Summary of Applications

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares structural features, molecular weights, and synthesis routes of the target compound with analogs from the evidence:

Key Observations :

- Position 2 Substitutions : Replacing phenyl with thienyl () or furyl () alters aromatic interactions and electronic properties. Thienyl/furyl groups may reduce steric hindrance but increase polarity .

- Methylation (e.g., 4-MePh–SO₂ in ) increases lipophilicity .

- N-Substituents : The N-benzyl group in the target compound contrasts with N-(4-fluorophenyl) in , where fluorine’s electronegativity may enhance metabolic stability .

Preparation Methods

Reaction Procedure

-

Starting Materials :

-

N-Benzoylglycine (1.0 mmol)

-

4-(Phenylsulfonyl)benzaldehyde (1.0 mmol)

-

Fused sodium acetate (1.0 mmol)

-

Acetic anhydride (3.0 mmol)

-

-

Process :

The mixture is refluxed for 2 hours, yielding (Z)-4-(phenylsulfonyl)benzylidene-2-phenyloxazol-5(4H)-one as a crystalline solid. The product is isolated by precipitation in ice-cold ethanol, followed by recrystallization from aqueous ethanol. -

Yield : 68–72% (method-dependent)

Mechanistic Insights

The reaction proceeds via cyclodehydration, where the aldehyde’s carbonyl group reacts with the N-acylglycine’s amine, forming the oxazolone ring. The phenylsulfonyl group on the aldehyde ensures direct incorporation at position 4.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the Erlenmeyer-Plochl reaction, reducing reaction times from hours to minutes. This method enhances yields and minimizes side products.

Optimized Protocol

-

Conditions :

-

Microwave power: 300 W

-

Temperature: 100°C

-

Duration: 15 minutes

-

-

Advantages :

Post-Cyclization Functionalization

Sulfonation at Position 4

If the oxazolone lacks the sulfonyl group, electrophilic sulfonation is achieved using benzenesulfonyl chloride under basic conditions:

Amination at Position 5

The oxazolone’s carbonyl group undergoes nucleophilic attack by benzylamine to form the 5-oxazolamine:

-

Conditions :

-

Oxazolone (1.0 mmol)

-

Benzylamine (1.5 mmol)

-

DMT-MM (1.2 mmol, coupling agent)

-

N,N-Diethylaniline (1.0 mmol, base)

-

Solvent: Water/THF (1:1)

-

-

Outcome :

The amine displaces the carbonyl oxygen, yielding the target compound in 65–70% yield.

One-Pot Synthesis Using DMT-MM

The coupling reagent DMT-MM enables a streamlined one-pot synthesis by facilitating both acylation and cyclodehydration in aqueous media.

Stepwise Process

-

N-Acylation :

Benzylamine reacts with a carboxylic acid (e.g., phenylsulfonylacetic acid) in water, activated by DMT-MM. -

Cyclodehydration :

The resulting N-acylamine undergoes intramolecular cyclization, forming the oxazole ring.

Characterization and Validation

Spectroscopic Analysis

Purity Assessment

HPLC analysis typically shows ≥95% purity under the following conditions:

Comparative Analysis of Methods

| Method | Yield (%) | Time | Key Advantage |

|---|---|---|---|

| Erlenmeyer-Plochl | 68–72 | 2–3 hours | High regioselectivity |

| Microwave-Assisted | 78–82 | 15 minutes | Rapid, energy-efficient |

| One-Pot (DMT-MM) | 70–75 | 4 hours | Aqueous compatibility |

Challenges and Optimization Strategies

-

Regioselectivity : Competing reactions at positions 2 and 4 are mitigated by electron-withdrawing groups on the aldehyde.

-

Solvent Choice : Ethylene glycol enhances microwave absorption, while water reduces byproducts in one-pot synthesis.

-

Catalyst Loading : DMT-MM (1.2 equiv.) balances activation and cost.

Industrial-Scale Considerations

-

Cost Efficiency : Benzenesulfonyl chloride ($12–15/mol) and DMT-MM ($20–25/mol) dominate material costs.

-

Waste Management : Acetic anhydride and pyridine require neutralization before disposal.

Emerging Techniques

Recent advances propose photoredox catalysis for oxazole formation, though yields remain suboptimal (50–55%) .

Q & A

Q. What are the critical safety protocols for handling this compound given its toxicity profile?

- Acute toxicity (H302) : Use fume hoods and PPE (gloves, lab coat) to prevent oral exposure.

- Skin/eye irritation (H315/H319) : Immediately rinse with saline solution for 15 minutes upon contact.

- Environmental hazard : Collect waste in sealed containers labeled for sulfonamide disposal to prevent aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.